Scaffold-Based Advantage: Enabling Access to Iron-Chelating Anti-Infective Derivatives (4a)
The target compound serves as the unsubstituted parent scaffold for derivative 4a. While the target compound itself lacks reported bioactivity, its derivative 4a demonstrated a significant anti-infective phenotype. This establishes the scaffold as a productive starting point for medicinal chemistry. Derivative 4a showed in vitro iron-chelating activity for Fe(II) and Fe(III) that was more efficient than the approved drugs deferoxamine and deferiprone [1].
| Evidence Dimension | Iron-chelating activity |
|---|---|
| Target Compound Data | Not active as iron chelator (lacks catechol moiety) |
| Comparator Or Baseline | Derivative 4a: More efficient chelation of Fe(II) and Fe(III) than deferoxamine and deferiprone in vitro |
| Quantified Difference | Derivative 4a is a functional chelator; target compound is inactive in this assay |
| Conditions | In vitro chromogenic iron-chelating assay |
Why This Matters
This demonstrates that the target scaffold can be readily derivatized to yield compounds with potent, clinically relevant mechanisms of action, validating its procurement for hit-to-lead campaigns.
- [1] Yoo, Y.-J., et al. An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery. Virulence, 13(1), 833–843 (2022). View Source
